molecular formula C16H17NO2 B10843014 3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline

3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline

Cat. No. B10843014
M. Wt: 255.31 g/mol
InChI Key: DVMMSUYWABLYCR-UHFFFAOYSA-N
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Description

3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline is a heterocyclic compound that features a quinoline core substituted with a cyclopent-1-enyl group at the 3-position and methoxy groups at the 6 and 7 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline can be achieved through several synthetic routes. One common method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate cyclopentene derivatives. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds depending on the reagents and conditions used .

Scientific Research Applications

3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-(cyclopenten-1-yl)-6,7-dimethoxyquinoline

InChI

InChI=1S/C16H17NO2/c1-18-15-8-12-7-13(11-5-3-4-6-11)10-17-14(12)9-16(15)19-2/h5,7-10H,3-4,6H2,1-2H3

InChI Key

DVMMSUYWABLYCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CCCC3

Origin of Product

United States

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